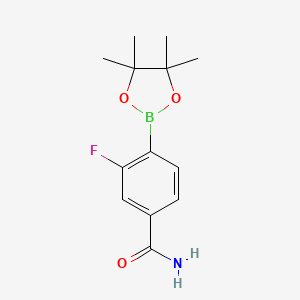3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 957346-54-2
Cat. No.: VC3428000
Molecular Formula: C13H17BFNO3
Molecular Weight: 265.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 957346-54-2 |
|---|---|
| Molecular Formula | C13H17BFNO3 |
| Molecular Weight | 265.09 g/mol |
| IUPAC Name | 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H2,16,17) |
| Standard InChI Key | UKBHJXNAIHHVEH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F |
Introduction
Chemical Identity and Structural Characterization
3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is identified by the CAS registry number 957346-54-2 and possesses the molecular formula C13H17BFNO3 with a molecular weight of 265.09 g/mol . The compound's structure contains several key functional groups including a fluorine substituent at the 3-position of the benzene ring, a primary amide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the 4-position.
The compound is also known by several synonyms including:
-
4-Carbamoyl-2-fluorobenzeneboronic acid pinacol ester
-
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
-
Benzamide, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
The structure represents an important class of functionalized arylboronic esters that integrate multiple reactive functional groups into a single molecular framework. The boron-containing moiety, particularly the pinacol boronic ester, provides a versatile handle for further chemical transformations.
Structural Features and Significance
The compound's architecture exhibits several noteworthy structural features:
-
The fluorine substituent at the 3-position introduces unique electronic effects, altering the reactivity and properties of the aromatic ring.
-
The primary amide group presents opportunities for hydrogen bonding and further functionalization.
-
The tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a protected boronic acid, which is crucial for cross-coupling reactions and other transformations.
This combination of functional groups makes the compound particularly valuable in synthetic chemistry as a bifunctional building block.
Physical and Chemical Properties
The physical and chemical properties of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are critical for understanding its behavior in various chemical environments and applications. Below is a comprehensive examination of its properties, based on available data.
Physical Properties
Table 1: Physical Properties of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
| Property | Value | Method |
|---|---|---|
| Boiling Point | 358.2±37.0 °C | Predicted |
| Density | 1.17±0.1 g/cm³ | Predicted |
| pKa | 15.31±0.50 | Predicted |
| Appearance | Not specified in sources | - |
| Solubility | Not specified in sources | - |
These predicted physical properties provide insight into the compound's thermal stability and potential behavior in solution . The relatively high boiling point suggests considerable thermal stability, while the predicted pKa indicates the compound's acid-base properties.
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P264 | Wash hands thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |
| P330 | Rinse mouth |
| P363 | Wash contaminated clothing before reuse |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |
These precautionary statements outline appropriate handling procedures to minimize risk when working with the compound . Proper personal protective equipment and adequate ventilation are particularly emphasized.
Comparative Analysis with Related Compounds
Understanding the relationship between 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and structurally similar compounds provides valuable context for its properties and applications.
Structural Analogues
Table 3: Comparison of 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C13H17BFNO3 | 265.09 | Primary amide, reference compound |
| 3-Fluoro-N,N-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C15H21BFNO3 | 293.15 | N,N-dimethylamide vs. primary amide |
| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C13H18BNO3 | 247.10 | Lacks fluorine substituent |
| 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C19H21BFNO3 | 341.20 | N-phenyl amide vs. primary amide |
This comparison highlights how subtle structural modifications can lead to different compounds with potentially different chemical and biological properties . The variations in amide substitution (primary vs. N,N-dimethyl vs. N-phenyl) and the presence or absence of the fluorine atom represent key points of differentiation that can significantly impact reactivity, solubility, and potential pharmaceutical applications.
Methods of Synthesis and Production
Understanding the synthetic routes to 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is crucial for researchers interested in preparing or utilizing this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume